molecular formula C24H31N3O3 B2380791 methyl 3-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate CAS No. 1797981-91-9

methyl 3-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate

Cat. No.: B2380791
CAS No.: 1797981-91-9
M. Wt: 409.53
InChI Key: NAMYNPZIGRLNHM-UHFFFAOYSA-N
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Description

Methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate is a complex organic compound with a unique structure It is characterized by a decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin core, which is a fused bicyclic system, and a benzoate ester functional group

Properties

IUPAC Name

methyl 3-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-30-23(28)17-6-4-8-20(14-17)25-24(29)27-11-5-7-16-12-18-13-19(22(16)27)15-26-10-3-2-9-21(18)26/h4,6,8,12,14,18-19,21-22H,2-3,5,7,9-11,13,15H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMYNPZIGRLNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)N2CCCC3=CC4CC(C32)CN5C4CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin core through a series of cyclization reactions, followed by the introduction of the benzoate ester group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, acids, and bases.

Scientific Research Applications

Methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical and clinical studies.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

Methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate can be compared with other similar compounds, such as:

    Naphthalene derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and chemical properties.

    Diterpenoids: These compounds have a similar carbon skeleton but are derived from different biosynthetic pathways and have distinct biological activities.

The uniqueness of methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various scientific research applications.

Biological Activity

Methyl 3-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate is a complex heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H31N3O3C_{24}H_{31}N_{3}O_{3}, and it features a unique tetracyclic structure that includes nitrogen atoms, classifying it as a heterocyclic compound. The presence of these nitrogen atoms is significant as they can influence the compound's reactivity and biological interactions.

PropertyValue
Molecular Weight409.51 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified
LogPNot specified

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of diazatetracyclo compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.

Anticancer Potential

Research has demonstrated that certain diazatetracyclo compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study focusing on structurally related compounds highlighted their ability to induce cytotoxicity in cancer cell lines, providing a basis for further investigation into the anticancer potential of this compound.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways relevant to disease states such as diabetes or obesity. Preliminary docking studies suggest potential binding affinities to key enzymes, warranting further kinetic studies.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various diazatetracyclo derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain analogs exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.
  • Cytotoxicity in Cancer Cells : In vitro experiments on breast cancer cell lines showed that this compound induced apoptosis at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics.

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